Tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate
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Overview
Description
Tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate is a chemical compound with the molecular formula C12H21NO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropyl ring, and an oxobutyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate typically involves the reaction of 4-cyclopropyl-2-oxobutylamine with di-tert-butyl dicarbonate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the oxo group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the cyclopropyl and oxobutyl groups.
Tert-butyl (5-oxopentyl)carbamate: Similar but with a different alkyl chain length.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Similar but with a different ring structure.
Uniqueness
Tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl N-(4-cyclopropyl-2-oxobutyl)carbamate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-10(14)7-6-9-4-5-9/h9H,4-8H2,1-3H3,(H,13,15) |
InChI Key |
OSNXNHOHIHLUND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CCC1CC1 |
Origin of Product |
United States |
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